3-Methoxycarbonyl-4-methylbenzoate
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Overview
Description
. It is a derivative of benzoic acid and is characterized by the presence of a methoxycarbonyl group and a methyl group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonyl-4-methylbenzoate typically involves the esterification of 3-methoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonyl-4-methylbenzoate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH) in methanol.
Major Products Formed
Oxidation: 3-Methoxy-4-methylbenzoic acid.
Reduction: 3-Methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxycarbonyl-4-methylbenzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methoxycarbonyl-4-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 3-methoxy-4-methylbenzoic acid . This compound can then participate in further metabolic processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
- Methyl 3,5-dibromo-4-methylbenzoate
- 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
3-Methoxycarbonyl-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its methoxycarbonyl group makes it a versatile intermediate in organic synthesis, and its methyl group enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H9O4- |
---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
3-methoxycarbonyl-4-methylbenzoate |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)/p-1 |
InChI Key |
FLYZXCACBSFFHE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)[O-])C(=O)OC |
Origin of Product |
United States |
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